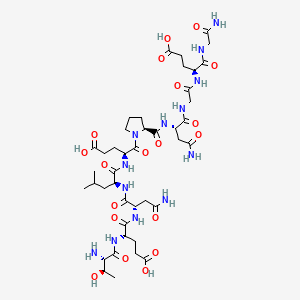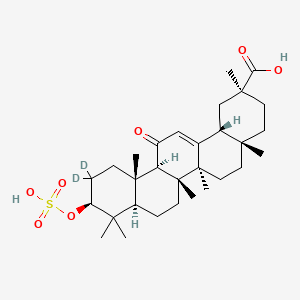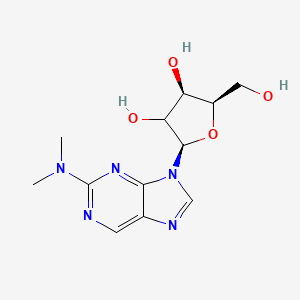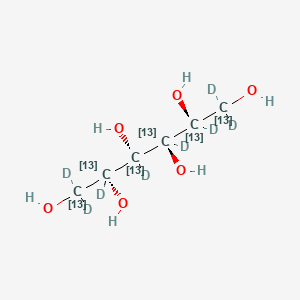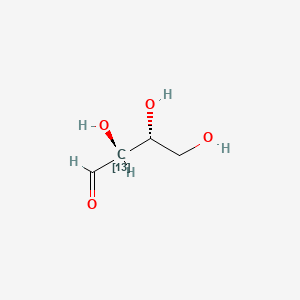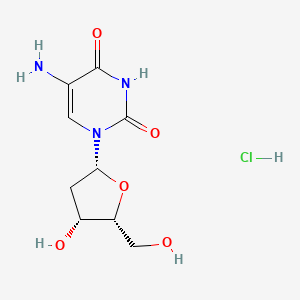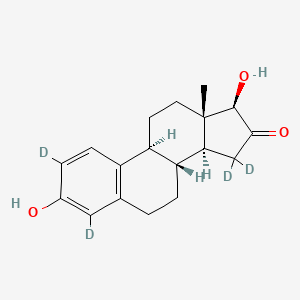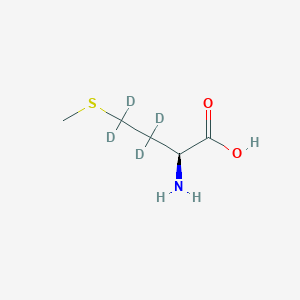
L-Methionine-3,3,4,4-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-methionine-d4 is a deuterated form of the essential amino acid L-methionine. This compound is characterized by the presence of four deuterium atoms, which replace four hydrogen atoms in the L-methionine molecule. L-methionine is a sulfur-containing amino acid that plays a crucial role in various biological processes, including protein synthesis, methylation reactions, and the production of other important molecules such as cysteine, taurine, and glutathione .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-methionine-d4 typically involves the incorporation of deuterium atoms into the L-methionine molecule. One common method is the catalytic hydrogenation of L-methionine using deuterium gas (D2) in the presence of a suitable catalyst. This process results in the replacement of hydrogen atoms with deuterium atoms, yielding L-methionine-d4 .
Industrial Production Methods
Industrial production of L-methionine-d4 can be achieved through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to incorporate deuterium into the L-methionine molecule during their metabolic processes. The fermentation broth is then processed to isolate and purify L-methionine-d4 .
Análisis De Reacciones Químicas
Types of Reactions
L-methionine-d4 undergoes various chemical reactions, including:
Oxidation: L-methionine-d4 can be oxidized to form L-methionine sulfoxide-d4 and further to L-methionine sulfone-d4.
Reduction: Reduction of L-methionine-d4 can yield L-methionine-d4 derivatives with reduced sulfur groups.
Substitution: L-methionine-d4 can participate in substitution reactions where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and performic acid.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: L-methionine sulfoxide-d4, L-methionine sulfone-d4.
Reduction: Reduced sulfur derivatives of L-methionine-d4.
Substitution: Substituted L-methionine-d4 derivatives with different functional groups.
Aplicaciones Científicas De Investigación
L-methionine-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for the quantification of methionine and its metabolites.
Biology: Employed in metabolic studies to trace the incorporation and transformation of methionine in biological systems.
Medicine: Investigated for its potential therapeutic effects in conditions related to oxidative stress and mitochondrial dysfunction.
Industry: Utilized in the production of deuterated compounds for various industrial applications
Mecanismo De Acción
L-methionine-d4 exerts its effects through several mechanisms:
Methylation Reactions: Acts as a methyl donor in methylation reactions, which are crucial for gene expression, detoxification, and neurotransmitter regulation.
Antioxidant Activity: Contributes to the synthesis of glutathione, an important antioxidant that protects cells from oxidative damage.
Metabolic Pathways: Involved in the biosynthesis of cysteine, taurine, and other important molecules, playing a role in various metabolic pathways
Comparación Con Compuestos Similares
Similar Compounds
L-methionine: The non-deuterated form of L-methionine-d4.
L-methionine-d3: A deuterated form with three deuterium atoms.
L-methionine sulfoxide: An oxidized form of L-methionine.
Uniqueness
L-methionine-d4 is unique due to its deuterium labeling, which makes it particularly useful in research applications involving mass spectrometry and metabolic tracing. The presence of deuterium atoms provides distinct advantages in terms of stability and detection sensitivity compared to non-deuterated forms .
Propiedades
Fórmula molecular |
C5H11NO2S |
|---|---|
Peso molecular |
153.24 g/mol |
Nombre IUPAC |
(2S)-2-amino-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i2D2,3D2 |
Clave InChI |
FFEARJCKVFRZRR-UGKISTHKSA-N |
SMILES isomérico |
[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])SC |
SMILES canónico |
CSCCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)-2H-pyrimidin-4-one](/img/structure/B12400008.png)

